![molecular formula C15H19N5O6 B584661 2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3 CAS No. 1346597-41-8](/img/structure/B584661.png)
2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3
Overview
Description
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 is a deuterium-labeled compound used primarily in scientific research. It is a derivative of biopterin, a pteridine compound that plays a crucial role in the biosynthesis of neurotransmitters. The deuterium labeling makes it particularly useful in various analytical and metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 involves multiple steps, starting from biopterin or its derivatives. The key steps include:
Deuterium Labeling: Incorporation of deuterium atoms, typically through the use of deuterated reagents.
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped for handling isotopically labeled compounds. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound.
Scientific Research Applications
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential role in the biosynthesis of neurotransmitters and its implications in neurological disorders.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 involves its interaction with specific enzymes and receptors in biological systems. It acts as a cofactor in the biosynthesis of neurotransmitters, influencing various molecular targets and pathways. The deuterium labeling allows for precise tracking and analysis of its metabolic fate.
Comparison with Similar Compounds
Similar Compounds
Biopterin: The parent compound, involved in similar biochemical pathways.
Tetrahydrobiopterin: Another derivative with significant biological activity.
Deuterated Biopterin Derivatives: Other isotopically labeled compounds used for similar research purposes.
Uniqueness
2,3-Dihydro-2-N-acetyl-1’,2’-di-O-acetyl-biopterin-d3 is unique due to its specific deuterium labeling, which enhances its utility in metabolic and analytical studies. The acetylation further modifies its chemical properties, making it distinct from other biopterin derivatives.
Biological Activity
Overview
2,3-Dihydro-2-N-acetyl-1',2'-di-O-acetyl-biopterin-d3 is a deuterium-labeled derivative of biopterin, a pteridine compound essential in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin. This compound is particularly significant in research due to its unique isotopic labeling, which facilitates precise tracking in metabolic studies. Its chemical structure is represented by the molecular formula and a molecular weight of approximately 368.36 g/mol .
The biological activity of this compound primarily involves its role as a cofactor in the enzymatic processes that synthesize neurotransmitters. The deuterium labeling allows researchers to trace its metabolic pathways more accurately, providing insights into its interactions with specific enzymes and receptors within biological systems. This capability is particularly useful in studying conditions related to neurotransmitter dysregulation, such as depression and schizophrenia .
Neurotransmitter Synthesis
Biopterin derivatives are crucial for the synthesis of catecholamines and serotonin. The compound's role in these pathways has implications for various neurological disorders. Studies have shown that manipulating biopterin levels can affect neurotransmitter production, which may lead to potential therapeutic applications in treating mood disorders .
Antioxidant Properties
Research indicates that biopterin and its derivatives exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The antioxidant activity of this compound is an area of ongoing investigation .
Study 1: Neurotransmitter Regulation
In a study examining the effects of biopterin on dopamine synthesis, researchers found that increasing levels of this compound enhanced dopamine production in neuronal cultures. This effect was attributed to its role as a cofactor for tyrosine hydroxylase, the rate-limiting enzyme in dopamine biosynthesis .
Study 2: Antioxidant Activity
Another investigation assessed the antioxidant capacity of various biopterin derivatives, including this compound. Results indicated that this compound effectively reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents .
Comparative Analysis with Similar Compounds
Compound Name | Role/Activity | Unique Features |
---|---|---|
Biopterin | Cofactor in neurotransmitter synthesis | Naturally occurring form |
Tetrahydrobiopterin | Essential for nitric oxide synthesis | Active form of biopterin |
Deuterated Biopterin Derivatives | Metabolic tracing | Enhanced tracking capabilities due to deuterium |
The uniqueness of this compound lies in its deuterium labeling and acetylation, which modify its chemical properties compared to other biopterins. This modification enhances its utility in both analytical chemistry and biological studies .
Properties
IUPAC Name |
[(1R,2S)-1-(2-acetamido-4-oxo-2,3-dihydro-1H-pteridin-6-yl)-2-acetyloxy-3,3,3-trideuteriopropyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O6/c1-6(25-8(3)22)12(26-9(4)23)10-5-16-13-11(18-10)14(24)20-15(19-13)17-7(2)21/h5-6,12,15H,1-4H3,(H,16,19)(H,17,21)(H,20,24)/t6-,12-,15?/m0/s1/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGKHWDTEXILTD-IJKHZOFFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=CN=C2C(=N1)C(=O)NC(N2)NC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747640 | |
Record name | (1R,2S)-1-(2-Acetamido-4-oxo-1,2,3,4-tetrahydropteridin-6-yl)(3,3,3-~2~H_3_)propane-1,2-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346597-41-8 | |
Record name | (1R,2S)-1-(2-Acetamido-4-oxo-1,2,3,4-tetrahydropteridin-6-yl)(3,3,3-~2~H_3_)propane-1,2-diyl diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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